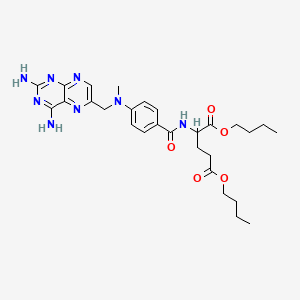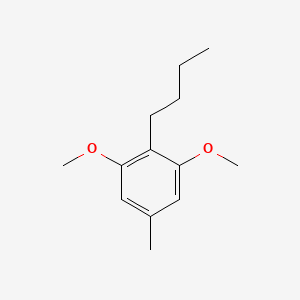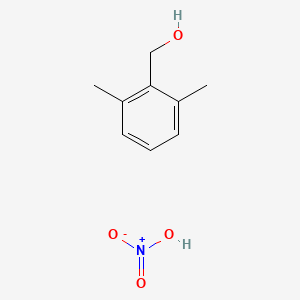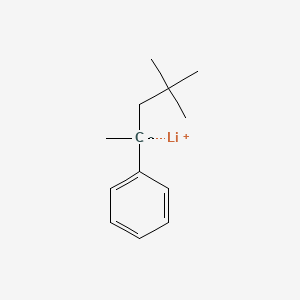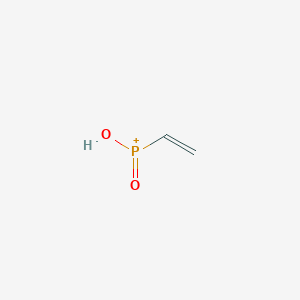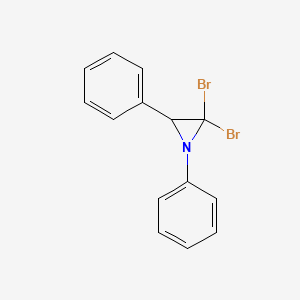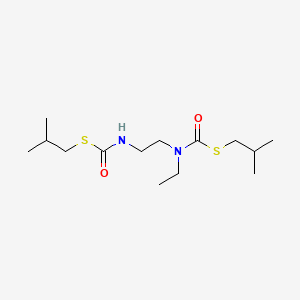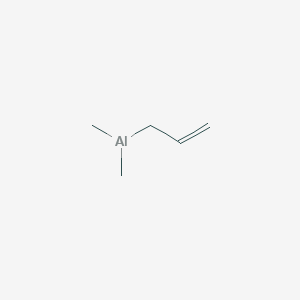
Erbium--palladium (3/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium–palladium (3/4) is a compound that combines the rare-earth element erbium with the transition metal palladium. Erbium, a silvery-white metal, is part of the lanthanide series and is known for its stability in air and its use in various high-tech applications . Palladium, on the other hand, is a precious metal widely used in catalytic converters, electronics, and hydrogen storage
Preparation Methods
The synthesis of erbium–palladium (3/4) can be achieved through several methods, including hydrothermal, chemical vapor condensation, and solid-state methods . The hydrothermal method involves using a solvent in a high-pressure reactor to create a high-temperature and high-pressure environment, facilitating the reaction between erbium and palladium precursors . Chemical vapor condensation involves the reaction of vaporized erbium and palladium compounds, while the solid-state method involves direct reaction of the solid precursors at elevated temperatures .
Chemical Reactions Analysis
Erbium–palladium (3/4) undergoes various chemical reactions, including oxidation, reduction, and substitution . In oxidation reactions, the compound can form oxides, such as erbium oxide and palladium oxide . Reduction reactions often involve hydrogenation, where the compound acts as a catalyst to reduce organic compounds . Substitution reactions can occur with halides, where the erbium or palladium atoms are replaced by other elements or groups . Common reagents used in these reactions include hydrogen, oxygen, and halogen compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Erbium–palladium (3/4) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in hydrogenation reactions, where it demonstrates high catalytic activity and efficiency . In biology, the compound’s unique properties make it useful in imaging and diagnostic applications . In medicine, erbium–palladium (3/4) is explored for its potential in targeted drug delivery and cancer treatment . Industrially, the compound is used in the production of advanced materials and coatings, as well as in the development of new technologies for energy storage and conversion .
Mechanism of Action
The mechanism of action of erbium–palladium (3/4) involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, enhancing the reaction rate and efficiency . The strong metal-support interaction between erbium and palladium plays a crucial role in stabilizing the active sites and preventing aggregation, which is essential for maintaining high catalytic performance . In biological applications, the compound can interact with cellular components, leading to specific biological effects such as imaging contrast enhancement or targeted drug delivery .
Comparison with Similar Compounds
Erbium–palladium (3/4) can be compared with other similar compounds, such as erbium oxide, palladium oxide, and other erbium-palladium alloys . While erbium oxide is primarily used for its optical properties and palladium oxide for its catalytic properties, erbium–palladium (3/4) combines the advantages of both elements, offering unique catalytic and optical properties . Other similar compounds include erbium chloride, erbium fluoride, and palladium chloride, each with distinct properties and applications . The uniqueness of erbium–palladium (3/4) lies in its ability to leverage the synergistic effects of both erbium and palladium, making it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
51199-40-7 |
|---|---|
Molecular Formula |
Er3Pd4 |
Molecular Weight |
927.5 g/mol |
IUPAC Name |
erbium;palladium |
InChI |
InChI=1S/3Er.4Pd |
InChI Key |
YUBXOCDIIYBBJR-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Pd].[Er].[Er].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



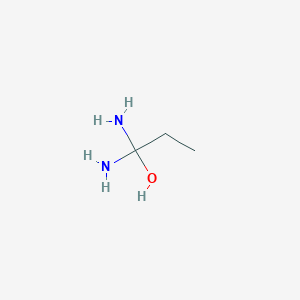
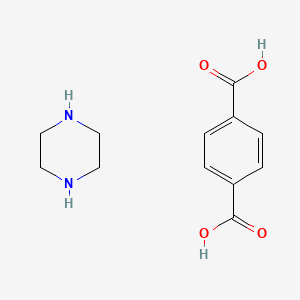

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
